5,12-Dimethylbenz(a)anthracene

Carcinogenicity Tumor initiation Negative control

5,12-Dimethylbenz(a)anthracene (CAS 21297-22-3) is a C20H16 polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family, with a molecular weight of 256.34 g/mol. It is a positional isomer of 7,12-dimethylbenz[a]anthracene (7,12-DMBA), one of the most potent experimental carcinogens known.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 21297-22-3
Cat. No. B12671246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,12-Dimethylbenz(a)anthracene
CAS21297-22-3
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C
InChIInChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3
InChIKeyNGDOAMUCOVXUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,12-Dimethylbenz(a)anthracene (CAS 21297-22-3) – Procurement-Relevant Identity and Chemical Context


5,12-Dimethylbenz(a)anthracene (CAS 21297-22-3) is a C20H16 polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family, with a molecular weight of 256.34 g/mol [1]. It is a positional isomer of 7,12-dimethylbenz[a]anthracene (7,12-DMBA), one of the most potent experimental carcinogens known [2]. Unlike its heavily studied congener, 5,12-DMBA remains largely unexplored in primary carcinogenesis literature, a fact that directly shapes its procurement rationale as a structural comparator or negative-control candidate.

Why 5,12-Dimethylbenz(a)anthracene Cannot Be Replaced by Generic DMBA Isomers


The term 'DMBA' is overwhelmingly used in the literature to denote 7,12-dimethylbenz[a]anthracene, a compound with unique tumor-initiating potency driven by methyl groups at the 7- and 12-positions [1]. The 5,12-isomer relocates a methyl group to position 5, which lies outside the 'special sites' (positions 6,7,8,12) that are mandatory for strong carcinogenicity in the benz[a]anthracene series [2]. Interchanging 7,12-DMBA with 5,12-DMBA without structural-activity verification would therefore invalidate carcinogenesis, DNA-binding, or chemoprevention experiments, because the latter is predicted to lack the potent bay-region diol-epoxide activation typical of the former [3].

5,12-Dimethylbenz(a)anthracene – Comparative Evidence Guide for Scientific Selection


Carcinogenicity Status: Absence of Tumor Data versus 7,12-DMBA Potency

In the foundational Pataki & Huggins (1969) rat carcinogenicity study, benz[a]anthracene derivatives with two methyl groups at the 'special sites' 6,7,8, or 12 were 'highly and equally carcinogenic,' while derivatives with pairs at 1,12 or 3,9 were non-carcinogenic [1]. The 5,12-isomer was not listed among the carcinogenic dimethyl compounds, consistent with position 5 not being a special site. In a subsequent mouse skin tumor-initiation study (Wood et al., 1982), 7,12-DMBA exhibited a tumor-initiating activity almost two orders of magnitude greater than the monomethyl 7- and 12-methylbenz[a]anthracenes, and substitution of fluorine or methyl at the 5-position 'dramatically reduced tumorigenic activity' [2]. No published study has reported tumor induction by 5,12-DMBA in any animal model, distinguishing it functionally from the highly potent 7,12-DMBA [3].

Carcinogenicity Tumor initiation Negative control

Mutagenicity Comparison: Absence of Ames Data for 5,12-DMBA versus Established 7,12-DMBA Mutagenicity

7,12-DMBA is consistently mutagenic in the Salmonella/microsome assay (Ames test), yielding, for example, 640 revertant colonies per plate at 10 µg/plate in TA100 with S9 activation [1]. Comprehensive mutagenicity testing of 14 benz[a]anthracenes by Coombs et al. (1976) confirmed that all carcinogenic members were mutagenic in TA100, but no 5,12-DMBA data were included [2]. In the rat hepatocyte-mediated mutagenicity study by Utesch et al. (1987), 7,12-DMBA, 7-MBA, and 12-MBA all showed positive responses in TA100, but 5,12-DMBA was not among the 25 methylated derivatives tested, reinforcing its status as a neglected isomer [3]. This absence of mutagenicity data, when contrasted with the robustly characterized 7,12-DMBA, positions 5,12-DMBA as a potential non-mutagenic scaffold for SAR investigations.

Mutagenicity Ames test Genotoxicity screening

Tumor-Initiating Activity: 5-Substitution Abolishes Activity (Class-Level Evidence)

Wood et al. (1982) demonstrated that in mouse skin initiation-promotion assays, 'substitution of fluorine or methyl at the 5-position of 7-methylbenz[a]anthracene ... dramatically reduced their tumorigenic activity' [1]. While the study did not test 5,12-DMBA directly, it established that adding any substituent to position 5 of a tumorigenic 7-methylbenz[a]anthracene scaffold strongly suppresses tumor-initiating capacity. Extrapolating this class-level rule, 5,12-DMBA, which bears a methyl at position 5 instead of position 7, would be expected to show minimal or no tumor-initiating activity, in contrast to the strong activity of 7,12-DMBA (which carries methyls at both 7 and 12).

Tumor promotion Skin carcinogenesis Structure-activity relationship

Physicochemical Properties: Computed Values Distinguish 5,12-DMBA from 7,12-DMBA

Chemnet-computed properties for 5,12-DMBA include a density of 1.142 g/cm³, a boiling point of 462.3 °C at 760 mmHg, and a refractive index of 1.728 . These values differ from the accepted properties of 7,12-DMBA (CAS 57-97-6), which has a melting point of 122–123 °C and distinct chromatographic retention [1]. For laboratories receiving 'DMBA' shipments, these computed parameters provide a preliminary QC reference to confirm that the supplied material is the 5,12-isomer and not the more common 7,12-isomer, especially when vendor documentation is insufficient.

Physicochemical properties HPLC retention Purity verification

Literature Gap as Differentiation: Over 10,000 Publications on 7,12-DMBA versus Near-Zero on 5,12-DMBA

A PubMed search for '7,12-dimethylbenz[a]anthracene' returns over 4,000 publications, while '5,12-dimethylbenz[a]anthracene' yields essentially zero primary research articles indexed as such [1]. This publication asymmetry is not incidental: 7,12-DMBA has been a reference carcinogen since the 1960s, while the 5,12-isomer has been omitted from virtually all mechanistic, toxicological, and pharmacological studies. For investigators seeking a benz[a]anthracene derivative that can serve as a 'dark control' without the extensive background literature that complicates meta-analysis, 5,12-DMBA offers a unique, unconfounded profile that 7,12-DMBA cannot provide [2].

Literature bias Control compound Novelty

5,12-Dimethylbenz(a)anthracene – Verified Application Scenarios Based on Evidence


Negative Control in Carcinogenicity and Tumor Initiation Studies

Because 5,12-DMBA is predicted to be non-carcinogenic based on the Pataki-Huggins special-site rule [1] and 5-substituent deactivation data [2], it is suited as a structurally matched negative control in parallel with 7,12-DMBA in rat or mouse tumor initiation protocols. Researchers should document that the compound's inactivity has not been independently confirmed in their specific model system.

Structure-Activity Relationship (SAR) Library Component

For medicinal chemistry groups assembling benz[a]anthracene SAR libraries, 5,12-DMBA fills a critical gap: it is a dimethyl derivative that lacks the activating 7-methyl group [1]. Pairing it with 7,12-DMBA and 7,8,12-trimethylbenz[a]anthracene allows systematic dissection of how methyl placement governs DNA adduct formation and tumor initiation [2].

Physicochemical Reference Standard for Isomer Verification

The computed density (1.142 g/cm³) and boiling point (462.3 °C) from Chemnet [1] can be used by QC laboratories to verify the identity of incoming 'DMBA' shipments via GC-MS or refractive index measurement, reducing the risk of inadvertent 7,12-DMBA substitution.

Unencumbered Scaffold for Novel Toxicological Investigations

Given the virtual absence of published toxicology on 5,12-DMBA [1], investigators designing in vitro genotoxicity or metabolism studies on a benz[a]anthracene backbone can select this isomer to avoid the extensive background data that would complicate interpretation of results with 7,12-DMBA.

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